molecular formula C14H17ClN2S2 B11080203 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

Cat. No.: B11080203
M. Wt: 312.9 g/mol
InChI Key: XTFSYVDXZBUFJG-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine is a chemical compound belonging to the class of dithiazole derivatives. This compound is characterized by the presence of a dithiazole ring, which is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom. The compound is known for its potential biological activities, including fungicidal properties .

Preparation Methods

The synthesis of 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines through further reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine involves its interaction with specific molecular targets. For instance, its fungicidal activity is attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound binds to the active site of the enzyme responsible for C14 demethylation of lanosterol, disrupting the biosynthesis pathway and leading to fungal cell death .

Comparison with Similar Compounds

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine can be compared with other dithiazole derivatives, such as:

Properties

Molecular Formula

C14H17ClN2S2

Molecular Weight

312.9 g/mol

IUPAC Name

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

InChI

InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3

InChI Key

XTFSYVDXZBUFJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC

Origin of Product

United States

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